1-Butoxy-3,5-dichlorobenzene
Description
It is synthesized via catalytic cross-coupling methodologies, achieving an 86% yield as reported in . The compound is a colorless liquid at room temperature, characterized by distinct NMR spectral
- ¹H NMR: Peaks at δ 7.18 (t, J = 1.8 Hz, 1H), 7.06 (d, J = 1.8 Hz, 2H), and signals corresponding to the butyl chain .
- ¹³C NMR: Resonances at δ 146.2, 134.5, 126.9, and 125.8 for aromatic carbons, with additional peaks for aliphatic carbons .
This compound serves primarily as an intermediate in organic synthesis, enabling the construction of complex molecules through further functionalization.
Properties
IUPAC Name |
1-butoxy-3,5-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWQPFRTOTVVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3,5-dichlorobenzene can be synthesized through various methods, including the reaction of 3,5-dichlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the butoxy group.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substituted benzene derivatives
- Aldehydes or carboxylic acids from oxidation
- Dechlorinated or reduced benzene derivatives
Scientific Research Applications
1-Butoxy-3,5-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butoxy-3,5-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Butyl-3,5-dichlorobenzene with structurally related dichlorobenzene derivatives, emphasizing substituent effects, applications, and synthesis.
Key Observations:
Substituent Effects on Reactivity and Applications: Alkyl Groups (Butyl): Enhance hydrophobicity and boiling points, making 1-butyl derivatives suitable for liquid-phase reactions . Halogens (Br, Cl, F): Increase electrophilicity, enabling cross-coupling reactions (e.g., bromo derivatives in Suzuki-Miyaura couplings) . Fluorine’s electronegativity improves metabolic stability in pharmaceuticals . Phenolic -OH: Introduces acidity and hydrogen-bonding capacity but raises toxicity concerns (e.g., 3,5-dichlorophenol is classified as hazardous) .
Synthetic Methodologies :
- Catalytic Cross-Coupling : Efficient for introducing alkyl chains (e.g., butyl) via nickel- or palladium-catalyzed reactions .
- Deoxyfluorination : Used to replace hydroxyl groups with fluorine, though isolation challenges exist for volatile products like 1-fluoro-3,5-dichlorobenzene .
Market and Industrial Relevance: Bromo derivatives dominate in agrochemical and pharmaceutical markets due to their versatility. For example, 1-bromo-3,5-dichlorobenzene is a key intermediate in pesticide production . Phenolic derivatives face stricter regulatory controls owing to environmental and health risks .
Safety and Handling: Phenolic compounds (e.g., 3,5-dichlorophenol) require stringent safety protocols (e.g., fire suppression with foam/powder) due to toxic fume emission . Azido derivatives (e.g., 1-azido-3,5-dichlorobenzene) are thermally unstable, necessitating cautious handling .
Research Findings and Data
- 1-Bromo-3,5-dichlorobenzene : The global market for this compound is projected to grow at a CAGR of 4.5% (2023–2031), driven by demand in Asia-Pacific’s agrochemical sector .
- 3,5-Dichlorophenol: Acute exposure studies indicate LD₅₀ values of 500 mg/kg (oral, rats), highlighting significant toxicity compared to non-phenolic analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
